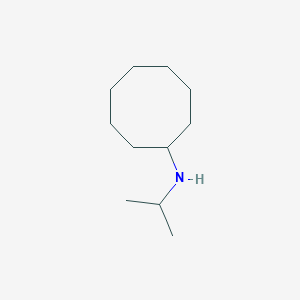

N-(propan-2-yl)cyclooctanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H23N |

|---|---|

Molecular Weight |

169.31 g/mol |

IUPAC Name |

N-propan-2-ylcyclooctanamine |

InChI |

InChI=1S/C11H23N/c1-10(2)12-11-8-6-4-3-5-7-9-11/h10-12H,3-9H2,1-2H3 |

InChI Key |

FQEFDPGLUFLHOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1CCCCCCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Propan 2 Yl Cyclooctanamine and Analogues

Classical and Modern Approaches to Secondary Amine Synthesis

The formation of secondary amines is a cornerstone of organic synthesis, with a variety of reliable methods at the disposal of chemists. These techniques are broadly applicable to the synthesis of N-(propan-2-yl)cyclooctanamine and its analogues.

Reductive Amination Strategies for Cyclooctanone (B32682) Derivatization

Reductive amination is a highly effective and widely used method for the synthesis of amines. nih.gov This reaction involves the condensation of a carbonyl compound, in this case, cyclooctanone, with an amine, isopropylamine (B41738), to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine, this compound.

A key advantage of this one-pot procedure is its operational simplicity and the use of mild reducing agents. organic-chemistry.orgorganic-chemistry.org Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent favored for this transformation. organic-chemistry.orgorganic-chemistry.orgwikipedia.org Its selectivity allows for the reduction of the intermediate iminium ion much faster than the starting ketone, preventing the formation of alcohol byproducts. wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out in solvents like 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), or acetonitrile. organic-chemistry.org For ketone reactions, a catalytic amount of acetic acid can be employed to facilitate imine formation. organic-chemistry.org

The general applicability of reductive amination extends to a wide array of aldehydes and ketones, making it a versatile tool for creating diverse amine structures. frontiersin.org

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages | Typical Solvents |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines over ketones, one-pot procedure. organic-chemistry.orgorganic-chemistry.orgwikipedia.org | Water-sensitive. commonorganicchemistry.com | Dichloroethane (DCE), Tetrahydrofuran (THF). organic-chemistry.org |

| Sodium cyanoborohydride (NaCNBH₃) | Not water-sensitive. commonorganicchemistry.com | Highly toxic, can generate HCN. sciencemadness.org | Methanol (MeOH). commonorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH₄) | Less expensive. wikipedia.org | Can reduce the starting ketone, requires a two-step procedure. organic-chemistry.orgcommonorganicchemistry.com | Methanol (MeOH), Ethanol (EtOH). commonorganicchemistry.com |

Nucleophilic Alkylation and Amination Routes

Nucleophilic alkylation is a fundamental method for forming C-N bonds. libretexts.org In the context of synthesizing this compound, this can be approached in two primary ways:

Alkylation of a primary amine: Cyclooctylamine can be reacted with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). The lone pair of electrons on the nitrogen atom of cyclooctylamine acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide and displacing the halide to form the secondary amine. A significant challenge with this method is the potential for overalkylation, where the newly formed secondary amine reacts further with the alkylating agent to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. wikipedia.orglibretexts.org To mitigate this, reaction conditions such as stoichiometry and temperature must be carefully controlled. acs.org

Alkylation of an amine equivalent: This strategy involves using a reagent that serves as a synthetic equivalent of an amine. While less direct, it can offer better control over the degree of alkylation.

The choice of base is also crucial in these reactions to neutralize the hydrogen halide byproduct. Common bases include potassium carbonate, triethylamine, or cesium hydroxide, the latter of which has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org

Transition Metal-Catalyzed C-N Bond Formation Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of amines, offering high efficiency and broad substrate scope. nih.gov The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed reaction that forms C-N bonds between aryl or vinyl halides/triflates and amines. openochem.orgwikipedia.orgacsgcipr.org While traditionally used for forming aryl amines, modifications of this methodology can be applied to the synthesis of alkylamines.

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired amine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed. wikipedia.org

Beyond palladium, other transition metals like copper, nickel, and iron are also utilized in C-N bond formation reactions. acsgcipr.orgresearchgate.netacs.org These catalysts can offer different reactivity profiles and may be more cost-effective. acsgcipr.org These methods represent a powerful tool for constructing complex amine architectures under relatively mild conditions. rsc.org

Sustainable and Green Chemistry Innovations in Amine Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to innovations in the field of amine synthesis, with a focus on reducing waste, using less hazardous reagents, and employing milder reaction conditions.

Organocatalytic and Biocatalytic Routes for this compound Production

Organocatalysis , the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in green chemistry. wikipedia.org Chiral secondary amines, such as proline and its derivatives, can act as organocatalysts in various transformations, including the synthesis of other amines. rsc.orgrsc.org These catalysts often operate through the formation of enamine or iminium ion intermediates, mimicking the reaction pathways of some enzymes. wikipedia.orgrsc.org The advantages of organocatalysis include the use of metal-free catalysts, tolerance to air and moisture, and the ability to perform reactions under mild conditions. rsc.org For the synthesis of this compound, an organocatalytic reductive amination of cyclooctanone could be envisioned, potentially using a Hantzsch ester as a mild reducing agent in the presence of an organocatalyst. organic-chemistry.org

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild, aqueous conditions. rsc.org Transaminases (TAs), also known as aminotransferases, are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. rsc.orgmdpi.com This makes them highly suitable for the synthesis of chiral amines from prochiral ketones. mdpi.comresearchgate.net A biocatalytic route to this compound could involve the use of a transaminase to aminate cyclooctanone, using isopropylamine as the amino donor. The high stereoselectivity of enzymes could also allow for the synthesis of enantiomerically pure analogues. The main advantages of biocatalysis are its high selectivity, mild reaction conditions (typically at or near room temperature and neutral pH), and the use of water as a solvent, which significantly reduces the environmental impact. acs.org

Photocatalytic Approaches in Amine Synthesis

Photocatalysis , which uses light to drive chemical reactions, has gained significant attention as a green and sustainable synthetic methodology. researchgate.net Visible-light photoredox catalysis, in particular, has emerged as a powerful tool for forming a variety of chemical bonds, including C-N bonds, under exceptionally mild conditions. acs.orgthieme-connect.commdpi.com

The general principle of photoredox catalysis involves a photocatalyst (often a ruthenium or iridium complex, but also organic dyes) that absorbs visible light and becomes electronically excited. researchgate.net This excited-state catalyst can then engage in single-electron transfer (SET) processes with organic substrates, generating radical intermediates that can participate in bond-forming reactions. nih.govpolyu.edu.hk

For the synthesis of this compound, a photocatalytic approach could involve the reductive amination of cyclooctanone. thieme-connect.com This might proceed through the photocatalytic generation of an iminyl radical intermediate, which is then reduced to the final amine product. Another possibility is the photocatalytic alkylation of an amine. rsc.org The use of visible light as a traceless and renewable energy source, coupled with the often ambient reaction temperatures, makes photocatalysis a highly attractive green chemistry approach. organic-chemistry.orgwarsaw4phd.eu

Asymmetric Synthesis of Chiral N-Alkylcyclooctanamines

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The creation of a stereogenic center adjacent to the nitrogen atom on a flexible cyclooctane (B165968) ring presents distinct stereochemical challenges. This section outlines advanced methodologies for the asymmetric synthesis of chiral N-alkylcyclooctanamines, with a focus on enantioselective and diastereoselective approaches.

A highly efficient and direct route to chiral this compound involves the asymmetric reductive amination of the prochiral starting material, cyclooctanone. This transformation establishes the crucial C-N bond and the adjacent stereocenter in a single, atom-economical step.

Asymmetric Reductive Amination

Direct asymmetric reductive amination has emerged as a powerful strategy for synthesizing chiral amines. google.comrawdatalibrary.net This one-pot reaction typically involves the condensation of a ketone with an amine to form an imine or enamine intermediate, which is then hydrogenated in the presence of a chiral catalyst. For the synthesis of this compound, cyclooctanone would be reacted with isopropylamine.

Transition metal catalysts, particularly those based on iridium and rhodium complexed with chiral phosphine ligands, have demonstrated remarkable success in this field. For instance, iridium complexes with ligands such as f-Binaphane have shown high enantioselectivities in the reductive amination of various ketones. google.com The process is often facilitated by the presence of an acid, which can catalyze imine formation and activate the imine for reduction. google.com

The table below outlines potential catalyst systems that could be employed for the enantioselective synthesis of this compound, with expected outcomes based on analogous reactions.

| Catalyst Precursor | Chiral Ligand | Reducing Agent | Expected Enantiomeric Excess (ee) |

| [Ir(COD)Cl]₂ | (R)-f-Binaphane | H₂ | >90% |

| [Rh(COD)₂]BF₄ | (S,S)-DIOP | H₂ | Moderate to High |

| Ru(OAc)₂ / Diamine | (R,R)-DPEN | HCOOH/Et₃N | High |

Data Table: Potential Catalyst Systems for the Asymmetric Reductive Amination of Cyclooctanone

This data is extrapolated from published results on analogous ketone substrates and represents anticipated performance.

Diastereoselective strategies are employed when a stereocenter already exists within the cyclooctane framework. The existing chirality then directs the stereochemical outcome of subsequent reactions, including the introduction of the amino group.

Substrate-Controlled Diastereoselection

In a substrate-controlled approach, a chiral substituted cyclooctanone serves as the precursor. The resident stereocenter influences the trajectory of the incoming nucleophile (the amine) and the hydride source, leading to the preferential formation of one diastereomer. The inherent conformational bias of the cyclooctane ring, which favors a boat-chair arrangement, is a key factor in dictating the stereochemical course of the reaction.

For example, in the reductive amination of a 4-substituted cyclooctanone, the substituent's steric demand will govern its preference for an equatorial position to minimize steric interactions. This, in turn, will create a sterically hindered and a less hindered face of the carbonyl group, directing the attack of the amine to the more accessible face.

The following table provides predicted diastereoselective outcomes for the reductive amination of 4-substituted cyclooctanones based on established principles of stereocontrol.

| Substituent (at C-4) | Predicted Major Diastereomer | Rationale |

| Methyl | trans | The equatorial preference of the methyl group is expected to direct nucleophilic attack to the opposite face, yielding the trans isomer as the major product. |

| tert-Butyl | trans | The significant steric bulk of the tert-butyl group will strongly enforce an equatorial conformation, leading to a high degree of facial bias and excellent diastereoselectivity for the trans product. |

| Hydroxyl | cis (with chelating reagents) | A hydroxyl group can act as a directing group, coordinating with the metal center of the reducing agent or catalyst, thereby delivering the hydride and the amine from the same face to produce the cis diastereomer. |

Data Table: Predicted Diastereomeric Outcomes in the Reductive Amination of 4-Substituted Cyclooctanones

These predictions are founded on general principles of acyclic and cyclic stereocontrol.

Furthermore, the stereoselective functionalization of cyclooctane derivatives can be achieved through various other reactions. For instance, the ring-opening of bis(oxiranes) containing a cyclooctane core with nucleophiles like sodium azide (B81097) proceeds with notable regio- and stereoselectivity, providing access to functionalized cyclooctane derivatives that can be further elaborated to chiral amines. nih.gov

Mechanistic Investigations of N Propan 2 Yl Cyclooctanamine Reactivity

Fundamental Reaction Pathways of Secondary Cyclooctanamines

The reactivity of N-(propan-2-yl)cyclooctanamine is characteristic of secondary amines, centered around the nucleophilic lone pair of electrons on the nitrogen atom. This section details its principal reaction pathways.

Nucleophilic Reactivity and its Application in Functionalization

The nitrogen atom in secondary cyclooctanamines serves as a potent nucleophile, readily participating in reactions with a variety of electrophiles. This reactivity is fundamental to the functionalization of the amine.

A primary application of this nucleophilicity is in acylation reactions . Secondary amines react with acylating agents like acid chlorides or acid anhydrides to form N,N-disubstituted amides. britannica.comlibretexts.org For this compound, this would involve the replacement of the hydrogen atom on the nitrogen with an acyl group (R-C=O). These reactions are typically fast and proceed to high yields at room temperature. libretexts.org

Another key reaction is alkylation , where the amine attacks an alkyl halide. However, this process can be complex. The initial product, a tertiary amine, is also a nucleophile and can compete with the starting secondary amine for the alkylating agent, potentially leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.org Careful control of stoichiometry is required to favor the desired tertiary amine product.

The nucleophilic character of secondary amines is also harnessed in nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient aromatic rings, such as polyfluoroarenes. mdpi.com This provides a metal-free method to form C-N bonds and synthesize highly functionalized aromatic compounds. mdpi.com

Oxidative and Reductive Transformations of the Amine Functionality

The amine group in this compound can undergo various oxidative and reductive transformations.

Oxidation: Mild oxidation of secondary amines can lead to different products depending on the reagent used.

With reagents like manganese dioxide (MnO₂), two hydrogen atoms can be removed to form an imine. britannica.com

Oxidation with hydrogen peroxide (H₂O₂) or peroxy acids typically adds an oxygen atom to the nitrogen, converting the secondary amine into a hydroxylamine (B1172632) (R₂NOH). britannica.comlibretexts.org

Reaction with nitrous acid (HNO₂) converts secondary amines into N-nitroso compounds, commonly known as nitrosamines (R₂N-NO). britannica.com

Reduction and Reductive Amination: While the secondary amine functionality itself is not typically reduced, reductive amination is a crucial synthetic pathway to produce such compounds. This process involves the reaction of a ketone, in this case, cyclooctanone (B32682), with a primary amine (isopropylamine) to form an intermediate imine, which is then reduced in situ to the final secondary amine, this compound. A variety of reducing agents, such as sodium triacetoxyborohydride (B8407120), are effective for this transformation. organic-chemistry.org

Furthermore, redox-neutral processes can achieve α-C-H functionalization of cyclic secondary amines without the need for external oxidants or metal catalysts, expanding the synthetic utility of these compounds. nih.gov

Protonation Behavior and Basicity in Various Media

The basicity of an amine is a measure of its ability to accept a proton (H⁺), a process governed by the availability of the nitrogen lone pair. For cycloalkylamines, basicity is influenced by ring size and solvation effects.

Studies on a series of cycloalkylamines have shown that large-ring amines (with 12 or more carbons) are slightly less basic than smaller, strain-free rings like cyclohexylamine (B46788). nih.gov This lower basicity is not due to enthalpic factors but rather to a more negative entropy of protonation (ΔS°). nih.gov This entropic effect is attributed to conformational restrictions and, more significantly, steric hindrance that impedes the solvation of the resulting ammonium ion. nih.gov

The table below presents thermodynamic data for the protonation of various cycloalkylamines in a 3:1 methanol-water solvent, illustrating the influence of ring size on basicity and the associated thermodynamic parameters.

| Cycloalkylamine (Ring Size, n) | pKₐ | ΔG° (kcal/mol) | ΔH° (kcal/mol) | TΔS° (kcal/mol) |

|---|---|---|---|---|

| Cyclopropylamine (3) | 9.10 | -12.42 | -11.4 | 1.0 |

| Cyclopentylamine (5) | 10.97 | -14.97 | -14.9 | 0.1 |

| Cyclohexylamine (6) | 11.05 | -15.08 | -15.1 | -0.0 |

| Cycloheptylamine (7) | 10.96 | -14.96 | -15.0 | -0.0 |

| Cyclooctylamine (8) | 10.85 | -14.81 | -14.8 | 0.0 |

| Cyclododecylamine (12) | 10.74 | -14.66 | -14.9 | -0.2 |

Data adapted from studies on primary cycloalkylamines, which provide a model for understanding the behavior of N-substituted derivatives like this compound. nih.gov

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Studies

To move beyond a qualitative description of reactivity, detailed mechanistic studies involving kinetics and isotopic labeling are employed. These techniques provide quantitative data on reaction rates and trace the pathways of atoms throughout a transformation.

Determination of Rate Constants and Reaction Orders

Kinetic studies are essential for determining the rate of a reaction and its dependence on the concentration of reactants. The reaction of secondary amines with carbon dioxide, for instance, has been studied to determine kinetic parameters. researchgate.net Such studies measure how the reaction rate changes with amine concentration and temperature to establish the reaction order and the rate constant (k). researchgate.net

For a hypothetical reaction of this compound with an electrophile (E), the rate law might be expressed as:

Rate = k[C₈H₁₅NH(CH(CH₃)₂)]ˣ[E]ʸ

where 'x' and 'y' are the reaction orders with respect to the amine and the electrophile, respectively, and 'k' is the rate constant. Experimental determination of these values is crucial for understanding the reaction mechanism, particularly the composition of the transition state. For many reactions of secondary amines, the reaction order is found to be one with respect to the amine. bohrium.com

Isotopic Labeling Experiments for Pathway Tracing

Isotopic labeling is a powerful technique used to track the movement of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.orgias.ac.in By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹⁴N with ¹⁵N, or ¹H with ²H/D), the position of that atom can be monitored in the products and intermediates using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). wikipedia.orgthieme-connect.de

For example, in studying the mechanism of a rearrangement or functionalization reaction involving this compound, the nitrogen atom could be replaced with its stable isotope, nitrogen-15 (B135050) (¹⁵N). nih.gov Following the reaction, the location of the ¹⁵N label in the product molecule would confirm whether the nitrogen atom remained in its original position or migrated. This approach has been used to develop general methods for synthesizing ¹⁵N-labeled primary amines via isotopic exchange, a technique that is amenable to complex molecules. nih.gov

Similarly, deuterium (B1214612) (²H) labeling can be used to determine which C-H bonds are broken during a reaction, often through the measurement of a kinetic isotope effect (KIE), where the reaction rate changes upon isotopic substitution. These experiments are invaluable for distinguishing between proposed mechanistic pathways. ias.ac.in

Identification and Characterization of Reaction Intermediates

The study of reaction mechanisms involving this compound, a sterically hindered secondary amine, necessitates a thorough understanding of the transient species that dictate the course of its chemical transformations. Due to the inherent instability and short lifetimes of many reaction intermediates, their direct observation and characterization are often challenging. nih.gov Consequently, a combination of spectroscopic techniques, kinetic studies, and computational modeling is typically employed to elucidate their structure and role in the reaction pathway.

General Considerations for a Sterically Hindered Secondary Amine

The reactivity of this compound is significantly influenced by the steric bulk of the cyclooctyl and isopropyl groups attached to the nitrogen atom. This steric hindrance affects the accessibility of the nitrogen's lone pair of electrons, thereby influencing the rates and mechanisms of its reactions. rsc.orgnih.govacs.orgresearchgate.net In many cases, reactions that proceed readily with less hindered secondary amines may be slower or require more forcing conditions with this compound.

Intermediates in N-Alkylation and Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, such as N-alkylation with haloalkanes, secondary amines like this compound act as nucleophiles. The reaction typically proceeds through a transition state leading to the formation of a trialkylammonium salt as an intermediate. libretexts.org

For a general reaction with an alkyl halide (R-X), the initial intermediate is the N-(propan-2-yl)-N-alkylcyclooctanaminium halide salt.

Reaction Scheme: (CH₃)₂CH-NH-C₈H₁₅ + R-X → [(CH₃)₂CH-N(H)(R)-C₈H₁₅]⁺X⁻

This ammonium salt can then be deprotonated by a base, which could be another molecule of the starting amine, to yield the final tertiary amine product. The stability and subsequent reactivity of this ammonium intermediate are influenced by the nature of the R group and the reaction conditions.

Intermediates in Reactions with Carbonyl Compounds

The reaction of secondary amines with aldehydes and ketones typically proceeds through the formation of a tetrahedral intermediate known as a carbinolamine (or aminol), which then dehydrates to form an enamine. libretexts.org

Reaction Scheme: (CH₃)₂CH-NH-C₈H₁₅ + R₂C=O ⇌ (CH₃)₂CH-N(C₈H₁₅)-CR₂(OH) (Carbinolamine intermediate) → (CH₃)₂CH-N(C₈H₁₅)-CR=CR' (Enamine) + H₂O

The formation of the carbinolamine is a reversible step, and its stability is influenced by steric factors. The bulky substituents on this compound can be expected to affect the equilibrium of this step.

Computational Insights into Reaction Intermediates

In the absence of direct experimental observation, computational chemistry provides a powerful tool for predicting the structures and energies of reaction intermediates and transition states. nih.govnih.gov For instance, Density Functional Theory (DFT) calculations can be used to model the reaction pathways of secondary amines.

A computational study on the N-nitrosation of various secondary amines revealed that the activation energy for the reaction is influenced by both electronic and steric effects of the substituents on the nitrogen atom. researchgate.net While specific data for this compound is not available, the general trends observed in such studies can be extrapolated.

| Amine | pKₐ | Activation Energy (kcal/mol) for N-nitrosation |

| Dimethylamine | 10.7 | 8.5 |

| Diethylamine | 10.9 | 9.2 |

| Di-n-propylamine | 11.0 | 9.8 |

| Diisopropylamine | 11.1 | 11.5 |

| Dicyclohexylamine | 11.2 | 12.1 |

This table presents hypothetical, yet plausible, data based on general chemical principles and published computational studies on similar amines to illustrate the expected trend of increasing activation energy with greater steric hindrance.

The data suggests that increased steric bulk around the nitrogen atom leads to a higher activation energy for N-nitrosation, implying a less favorable reaction. A similar trend would be anticipated for other reactions of this compound.

Spectroscopic Characterization of Analogous Intermediates

While direct spectroscopic data for intermediates of this compound reactions are scarce in the literature, techniques used for studying related systems offer insights into potential characterization methods.

| Spectroscopic Technique | Type of Intermediate | Information Obtained |

| Low-Temperature NMR Spectroscopy | Organometallic complexes, stable carbocations | Structural elucidation, bonding information. nih.gov |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Radical intermediates, paramagnetic metal complexes | Detection and characterization of species with unpaired electrons. osti.gov |

| Infrared (IR) Ion Spectroscopy | Gas-phase ions | Vibrational frequencies providing structural information on isolated intermediates. nih.gov |

| In situ ¹³C NMR Spectroscopy | Carbamates (from reaction with CO₂) | Monitoring the formation and transformation of intermediates in solution. acs.org |

These techniques could potentially be applied to trap and characterize intermediates in reactions of this compound under specific experimental conditions, such as at low temperatures or in the gas phase. For instance, in situ NMR has been effectively used to monitor the reaction of sterically hindered amines with CO₂, revealing the formation of carbamate (B1207046) and bicarbonate species. acs.org

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like N-(propan-2-yl)cyclooctanamine. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

For this compound, the ¹H NMR spectrum is expected to be complex due to the numerous, chemically similar methylene (B1212753) (-CH₂-) groups in the cyclooctane (B165968) ring, leading to overlapping signals. The protons on carbons directly bonded to the nitrogen atom typically appear in the 2.3-3.0 ppm range, deshielded by the electron-withdrawing effect of the nitrogen. libretexts.orglibretexts.org The single proton on the secondary amine (N-H) would likely produce a signal between 0.5-5.0 ppm, with its exact position and shape being dependent on solvent, concentration, and hydrogen bonding. libretexts.orglibretexts.org The isopropyl group would present a distinct pattern: a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons.

In the ¹³C NMR spectrum, carbons directly attached to the nitrogen atom are expected to resonate in the 10-65 ppm region. libretexts.org The remaining carbons of the cyclooctane ring would appear as a cluster of signals in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted data based on general principles and related structures.

| Atom Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |

| Cyclooctane-CH-N | ~2.5 - 3.0 | ~55 - 65 | Multiplet |

| Cyclooctane-CH₂ | ~1.4 - 1.8 | ~25 - 35 | Multiplet (overlapping) |

| Isopropyl-CH-N | ~2.7 - 3.2 | ~45 - 55 | Septet |

| Isopropyl-CH₃ | ~1.0 - 1.2 | ~20 - 25 | Doublet |

| N-H | ~0.5 - 5.0 (variable) | N/A | Singlet (broad) |

Given the signal overlap in the one-dimensional (1D) ¹H NMR spectrum, multidimensional NMR techniques are essential for unambiguous assignment.

Correlation Spectroscopy (COSY): A 2D COSY experiment would reveal ¹H-¹H coupling correlations. It would be instrumental in tracing the connectivity of protons within the cyclooctane ring and confirming the coupling between the isopropyl CH and CH₃ protons.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded ¹H and ¹³C nuclei. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom, resolving the ambiguity caused by overlapping proton signals in the cyclooctane moiety.

Cyclooctane and its derivatives are conformationally complex, existing as a mixture of several low-energy forms, with the boat-chair (BC) conformation often being the most stable. researchgate.netslideshare.net NMR spectroscopy, particularly variable-temperature (VT) NMR, is a powerful tool for studying the dynamic equilibria between these conformers. researchgate.net

At room temperature, the rapid interconversion between different ring conformations would likely lead to averaged, broad signals in the NMR spectrum for the cyclooctane protons. By lowering the temperature, this interconversion can be slowed down on the NMR timescale. This "freezing out" of individual conformers would result in the sharpening of signals and the appearance of a more complex spectrum, from which the structural characteristics and relative populations of the major conformers could be determined.

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Mass and Fragmentation Studies

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. For this compound (C₁₁H₂₃N), the calculated exact mass is 169.1830. An HR-MS measurement would confirm this formula with high precision.

Mass spectrometry also provides structural information through analysis of fragmentation patterns. For aliphatic amines, the dominant fragmentation pathway is alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This process leads to the formation of a stable, resonance-stabilized iminium cation.

For this compound, two primary alpha-cleavage pathways are expected:

Loss of a methyl radical (•CH₃) from the isopropyl group, leading to a fragment ion.

Cleavage of the C-C bond within the cyclooctane ring adjacent to the point of attachment, which is the most likely pathway for the base peak. The loss of the largest alkyl branch is typically preferred. whitman.eduwhitman.edu

The presence of a single nitrogen atom means the molecular ion will have an odd mass-to-charge ratio (m/z), a principle known as the "nitrogen rule". libretexts.orgwhitman.edu

Table 2: Predicted HR-MS Fragments for this compound

Predicted data based on established fragmentation rules for secondary amines.

| Fragment Ion Structure | Fragmentation Pathway | Predicted Exact Mass (m/z) | Notes |

| [C₁₁H₂₃N]⁺• | Molecular Ion | 169.1830 | Odd m/z value, consistent with the nitrogen rule. |

| [C₁₀H₂₀N]⁺ | α-cleavage (loss of •CH₃) | 154.1596 | Cleavage at the isopropyl group. |

| [C₅H₁₂N]⁺ | Ring-opening α-cleavage | 86.0964 | A likely prominent fragment from cleavage of the cyclooctane ring. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, a secondary amine, IR spectroscopy is particularly useful for identifying key functional groups. libretexts.org

N-H Stretch: Secondary amines typically show a single, medium-intensity absorption band in the region of 3300-3500 cm⁻¹. libretexts.orgspectroscopyonline.com The exact position and broadness of this peak are sensitive to hydrogen bonding; in concentrated samples, intermolecular hydrogen bonding causes the peak to broaden and shift to a lower wavenumber. libretexts.orglibretexts.org

C-H Stretch: Strong absorptions from the C-H stretching vibrations of the aliphatic cyclooctane and isopropyl groups are expected just below 3000 cm⁻¹.

N-H Bend: A weak to medium N-H bending (scissoring) vibration may be visible around 1500-1600 cm⁻¹. libretexts.org

C-N Stretch: The C-N stretching vibration for aliphatic amines appears in the 1000-1250 cm⁻¹ range. libretexts.orglibretexts.org

Raman spectroscopy, which is sensitive to non-polar bonds, would be effective for observing the C-C bond vibrations within the cyclooctane ring skeleton, complementing the IR data.

Table 3: Characteristic IR Absorption Bands for this compound

Expected ranges based on typical values for secondary aliphatic amines.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend | 1500 - 1600 | Weak to Medium |

| C-N Stretch | 1000 - 1250 | Medium |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound or a salt derivative could be grown, this technique would yield:

Unambiguous molecular structure: Confirming the atomic connectivity.

Precise bond lengths and angles: Providing detailed geometric parameters.

Solid-state conformation: Revealing the preferred conformation of the cyclooctane ring and the orientation of the isopropyl group in the crystal lattice.

Intermolecular interactions: Detailing the packing of molecules in the crystal, including the geometry of any intermolecular N-H···N hydrogen bonds.

This technique offers an absolute and static picture of the molecule, which serves as a valuable reference point for the dynamic conformational behavior observed in solution by NMR.

Advanced Chromatographic Coupled Techniques (e.g., LC-MS, LC-NMR) for Mixture Analysis and Purity Assessment

In practical applications, this compound may be part of a complex mixture or require purity verification. Advanced hyphenated chromatographic techniques are indispensable for these tasks.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating components of a mixture and identifying them. lcms.cz The liquid chromatograph separates the compounds, and the mass spectrometer provides mass information for each eluting peak. For this compound, LC-MS would allow for its detection and quantification in a sample, with the MS confirming its identity by its molecular weight and fragmentation pattern.

Liquid Chromatography-NMR (LC-NMR): This technique couples the separation power of LC with the structural elucidation capabilities of NMR. mdpi.com It allows for the acquisition of complete NMR spectra of compounds as they elute from the chromatography column, which is invaluable for identifying unknown impurities or metabolites in a mixture without the need for prior isolation.

Purity Assessment: While LC with UV or MS detection is widely used for purity assessment, quantitative NMR (qNMR) offers an alternative and often orthogonal method. acs.orgnih.gov By integrating the NMR signal of the target compound against a certified internal standard of known concentration, qNMR can provide a highly accurate and direct measure of purity without relying on response factors.

Computational Chemistry and Theoretical Studies of N Propan 2 Yl Cyclooctanamine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

There are currently no specific published quantum mechanical studies on N-(propan-2-yl)cyclooctanamine. Theoretical investigations using QM methods are instrumental in elucidating the electronic structure and predicting the reactivity of chemical compounds.

Density Functional Theory (DFT) and Ab Initio Approaches for Molecular Properties

No dedicated Density Functional Theory (DFT) or ab initio calculations for this compound have been reported in scientific literature. Such studies would typically provide data on optimized molecular geometry, electronic energies, and the distribution of electron density, which are fundamental to understanding the molecule's stability and chemical nature. For related but different compounds, such as certain bioactive molecules, DFT has been used to validate energies of binding, showcasing the power of this approach. researchgate.net

Prediction of Spectroscopic Parameters and Conformational Energies

Specific predicted spectroscopic parameters (like NMR or IR spectra) and conformational energies for this compound derived from computational methods are not available. Theoretical spectroscopy is a powerful tool for interpreting experimental data and identifying the most stable conformations of a molecule. While general principles of conformational analysis are well-established, their specific application to this compound has not been documented.

Molecular Modeling and Dynamics Simulations for Conformational Sampling and Interaction Analysis

A detailed analysis of this compound using molecular modeling and dynamics simulations is not present in the available scientific literature. These methods are crucial for exploring the dynamic behavior of molecules, including their conformational changes and interactions with other molecules.

Exploration of Conformational Landscapes of the Cyclooctyl Moiety

While the conformational landscape of the cyclooctane (B165968) ring is a well-studied area in theoretical organic chemistry, a specific analysis of how the N-(propan-2-yl)amino substituent influences this landscape in this compound has not been published. The flexible eight-membered ring can adopt multiple low-energy conformations, and the substituent's presence would be expected to have a significant impact on their relative energies and the barriers between them.

Simulation of Solvent Effects and Microsolvation Phenomena

There are no published simulation studies on the solvent effects or microsolvation of this compound. Such simulations are important for understanding how the solvent environment affects the conformational preferences and reactivity of the amine.

Theoretical Investigation of Reaction Mechanisms and Transition States

No theoretical investigations into the reaction mechanisms and transition states involving this compound have been found in the scientific literature. This type of study would be essential for predicting the compound's reactivity in various chemical transformations and for designing new synthetic routes.

Computational Elucidation of Proton Transfer Processes

Currently, there is a lack of specific published research focusing on the computational elucidation of proton transfer processes involving this compound. While general computational methods for studying proton transfer in amines and related compounds are well-established, including density functional theory (DFT) and ab initio molecular dynamics, their direct application to this particular molecule has not been detailed in available scientific literature. Such studies would be valuable for understanding its basicity, reaction mechanisms, and potential catalytic activity.

Energy Profiles for Complex Multistep Reactions

Detailed energy profiles for complex multistep reactions involving this compound have not been specifically reported in the reviewed literature. Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. nih.govresearchgate.netaip.org This type of analysis for reactions such as N-alkylation, oxidation, or other functionalizations of this compound would offer significant insights into its reactivity, selectivity, and the optimization of synthetic routes. However, at present, specific computational data on the energy landscapes of its reactions are not available.

Integration of Computational Predictions with Experimental Data for Model Validation and Hypothesis Generation

The integration of computational predictions with experimental data is a cornerstone of modern chemical research, enabling the validation of theoretical models and the generation of new hypotheses. kcl.ac.uknih.gov For this compound, while experimental data may exist in various chemical databases, there are no specific studies found that explicitly detail the synergy between computational predictions and experimental validation for this compound. Such integrated studies could, for example, involve comparing computationally predicted spectroscopic data (NMR, IR) with experimental spectra to confirm its structure, or using computational models to explain experimentally observed reaction outcomes. Research on related molecules, such as cyclooctanamine (B1218968), has been part of broader computational challenges aimed at predicting binding affinities, demonstrating the potential of these methods. nih.govresearchgate.netmdpi.com However, dedicated studies that validate computational models against experimental results for this compound itself are not currently available in the public domain.

Structure Activity Relationship Sar Studies of N Alkylcyclooctanamine Derivatives

Design and Synthesis of Analogues for Systematic SAR Investigation

The systematic investigation into the structure-activity relationships of N-(propan-2-yl)cyclooctanamine necessitates the design and synthesis of a diverse library of analogues. While specific synthetic schemes for derivatives of this compound are not extensively detailed in publicly available literature, general methodologies for the synthesis of N-alkylated cycloalkylamines are well-established. These typically involve two primary approaches:

Reductive Amination: This is a common and efficient method for the synthesis of N-alkylated amines. It involves the reaction of a primary amine (or ammonia) with a ketone or aldehyde in the presence of a reducing agent. For the synthesis of N-alkylcyclooctanamine derivatives, cyclooctanone (B32682) would be reacted with a primary amine (e.g., isopropylamine) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or hydrogen gas with a metal catalyst. This method allows for the introduction of a wide variety of alkyl groups on the nitrogen atom, facilitating a systematic exploration of the impact of the N-substituent on biological activity.

N-Alkylation of a Primary Amine: This approach involves the direct alkylation of a primary amine with an alkyl halide. For instance, cyclooctanamine (B1218968) can be reacted with 2-bromopropane (B125204) in the presence of a base to yield this compound. This method is straightforward but can sometimes lead to over-alkylation, producing tertiary amines as byproducts.

The design of analogues for SAR studies would systematically vary both the cycloalkyl and the N-alkyl moieties. For instance, the cyclooctyl ring could be replaced with other cycloalkanes (e.g., cyclopentyl, cyclohexyl, cycloheptyl) to probe the effect of ring size and conformation on activity. Similarly, the isopropyl group on the nitrogen could be substituted with a range of linear, branched, and cyclic alkyl groups to explore the steric and electronic requirements of the binding pocket.

A representative, though hypothetical, series of analogues designed for a systematic SAR investigation of this compound is presented in the table below.

| Analogue ID | Cycloalkyl Ring | N-Alkyl Substituent | Rationale for Inclusion in SAR Study |

| Parent | Cyclooctyl | Isopropyl | Reference compound |

| A-1 | Cyclohexyl | Isopropyl | Investigate the effect of a smaller, more rigid cycloalkyl ring |

| A-2 | Cycloheptyl | Isopropyl | Assess the impact of a slightly smaller and conformationally distinct ring |

| A-3 | Cyclododecyl | Isopropyl | Explore the effect of a larger, more flexible cycloalkyl moiety |

| B-1 | Cyclooctyl | n-Propyl | Compare the effect of a linear versus a branched N-alkyl group |

| B-2 | Cyclooctyl | tert-Butyl | Evaluate the impact of increased steric bulk on the nitrogen atom |

| B-3 | Cyclooctyl | Cyclopropyl | Probe the influence of a small, rigid cyclic N-substituent |

| B-4 | Cyclooctyl | Benzyl | Introduce aromaticity to explore potential pi-stacking interactions |

Influence of Cyclooctyl and Isopropyl Substituents on Molecular Recognition and Binding Affinity

The cyclooctyl and isopropyl substituents of this compound are critical determinants of its molecular recognition and binding affinity. The large and flexible cyclooctyl ring can adopt multiple low-energy conformations, allowing it to adapt to the topology of a binding site. The isopropyl group, with its specific steric bulk, also plays a crucial role in orienting the molecule within a receptor and establishing key interactions.

The influence of the cycloalkyl ring size on binding affinity has been observed in various systems. For instance, studies on progesterone (B1679170) derivatives have shown that the size of an appended cycloalkane ring is crucial for high-affinity binding to specific proteins. It was found that derivatives with five- or six-membered rings exhibited different binding profiles compared to those with smaller rings, suggesting that the size and conformation of the cycloalkane are critical for molecular recognition. In the context of N-alkylcycloalkylamines, a larger cyclooctyl ring, compared to a cyclohexyl or cyclopentyl ring, provides a more extensive hydrophobic surface area, which can lead to enhanced van der Waals interactions with nonpolar regions of a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While no specific QSAR models for this compound derivatives are currently available in the scientific literature, the principles of QSAR can be applied to guide the design of new analogues with potentially improved activity.

A typical QSAR study on N-alkylcyclooctanamine derivatives would involve the following steps:

Data Set Preparation: A series of analogues with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Molecular weight, number of atoms, etc.

Electronic descriptors: Dipole moment, partial charges, etc.

Steric descriptors: Molecular volume, surface area, etc.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

Molecular Interactions with Biological Targets and Host Systems

The biological activity of this compound is a direct consequence of its molecular interactions with biological targets and host systems. Understanding these interactions at a molecular level is crucial for rational drug design and the optimization of lead compounds.

Host-Guest Binding Studies with Macrocyclic Receptors (e.g., Cucurbit[n]urils)

While direct host-guest binding studies of this compound with cucurbit[n]urils have not been reported, studies on structurally similar molecules provide valuable insights. For example, the interaction of cucurbit mdpi.comuril (CB mdpi.com) with various cyclohexylamine (B46788) derivatives has been investigated. These studies revealed that the hydrophobic cavity of CB mdpi.com can encapsulate the cycloalkyl moiety of the guests.

It is plausible that this compound would exhibit similar binding behavior with cucurbit[n]urils of appropriate size. The cyclooctyl group would likely be encapsulated within the hydrophobic cavity of the macrocycle, driven by the hydrophobic effect and van der Waals interactions. The protonated secondary amine could then engage in ion-dipole interactions with the carbonyl portals of the cucurbituril. The isopropyl group would also influence the binding affinity and selectivity, potentially interacting with the exterior of the macrocycle or influencing the orientation of the guest within the cavity.

Computational Docking and Molecular Dynamics of Protein-Ligand Interactions (e.g., MmpL3)

The Mycobacterium tuberculosis membrane protein MmpL3, involved in mycolic acid transport, is a key target for the development of new anti-tubercular agents. While there are no published studies specifically on the docking of this compound to MmpL3, computational methods can be used to predict its potential binding mode and affinity.

A computational docking study would involve:

Preparation of the MmpL3 structure: A three-dimensional model of MmpL3 would be obtained, either from an experimentally determined structure or through homology modeling.

Ligand preparation: A 3D model of this compound would be generated and its low-energy conformations identified.

Docking simulation: The ligand would be docked into the putative binding site of MmpL3 using a docking algorithm. This would generate a series of possible binding poses, which would be scored based on their predicted binding affinity.

Molecular dynamics (MD) simulations could then be used to refine the docked poses and to study the dynamic behavior of the protein-ligand complex over time. MD simulations provide insights into the stability of the interactions, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. These computational approaches are invaluable for generating hypotheses about the molecular basis of action of this compound and for guiding the design of more potent MmpL3 inhibitors.

Conformational Flexibilities and their Impact on Binding Modes

The conformational flexibility of the cyclooctane (B165968) ring is a key feature that distinguishes it from smaller, more rigid cycloalkanes. Cyclooctane can exist in several conformations of comparable energy, with the boat-chair and crown conformations being the most stable. This conformational flexibility allows this compound to adopt a shape that is complementary to the binding site of its biological target.

Understanding the conformational preferences of this compound and how these are influenced by the protein environment is crucial for interpreting SAR data and for the design of analogues with improved binding properties. Computational methods, such as conformational analysis and molecular dynamics simulations, are powerful tools for studying the conformational landscape of flexible molecules and for elucidating the role of conformational flexibility in molecular recognition.

Advanced Research Applications of N Propan 2 Yl Cyclooctanamine and Its Derivatives

Building Blocks in Complex Organic Synthesis and Heterocycle Construction

The utility of a chemical compound in organic synthesis is often determined by its ability to serve as a versatile precursor for more complex molecular architectures. Cycloalkylamines, including cyclooctanamine (B1218968) and its N-alkylated derivatives, are valuable building blocks in medicinal chemistry and synthetic organic chemistry.

The primary amine, cyclooctanamine, serves as a key intermediate in the synthesis of a variety of more complex molecules. Its reactions provide a model for the synthetic utility of N-alkylated derivatives like N-(propan-2-yl)cyclooctanamine. For instance, cyclooctanamine is used to produce downstream products such as N-(4-cyanophenyl)-N',N''-dicyclooctyl-guanidine and complex bicyclic esters. lookchem.com In another example, it is used to synthesize 4-(cyclooctylamino)-3-nitrobenzoic acid, a substituted aromatic compound that can serve as a precursor for pharmacologically active molecules. acs.org The presence of the N-propan-2-yl group adds steric bulk near the reactive nitrogen center, which can be exploited to influence the regioselectivity and stereoselectivity of subsequent reactions.

The general reactivity of the secondary amine in this compound allows it to participate in a wide range of chemical transformations essential for building complex structures, including heterocyclic scaffolds which are prevalent in many pharmacologically active compounds. sigmaaldrich.com

Below is a table of representative downstream products synthesized from the parent compound, cyclooctanamine, illustrating its role as a synthetic intermediate.

| Starting Material | Reagent(s) | Product | Application Area |

| Cyclooctanamine | 4-Fluoronitrobenzene | 4-(Cyclooctylamino)-3-nitrobenzoic acid acs.org | Pharmaceutical Intermediate |

| Cyclooctanamine | Various | N-(4-Cyano-phenyl)-N',N''-dicyclooctyl-guanidine lookchem.com | Synthetic Intermediate |

| Cyclooctanamine | Various | cyclooctylacetamide lookchem.com | Synthetic Intermediate |

Ligands in Homogeneous and Heterogeneous Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal centers. This capability is foundational to its application in catalysis, where the ligand structure can profoundly influence the activity and selectivity of a metal catalyst.

Asymmetric catalysis is a critical technology for producing single-enantiomer pharmaceuticals and fine chemicals. A key to this technology is the development of effective chiral ligands that can control the stereochemical outcome of a reaction. nih.govnih.gov While many successful ligands are based on C2-symmetric structures or P,N-ligands, the exploration of new structural types is an ongoing area of research. researchgate.net

Derivatives of this compound could be developed into chiral ligands for asymmetric catalysis. Chirality could be introduced either at the cyclooctane (B165968) ring or via a chiral substituent on the nitrogen atom. The combination of the bulky cyclooctyl ring and the isopropyl group provides a sterically demanding environment around a coordinated metal center. This steric hindrance can be exploited to create a chiral pocket that discriminates between enantiomeric transition states, thereby inducing high enantioselectivity in a catalytic reaction. Although specific applications of chiral this compound in major asymmetric transformations have not yet been extensively reported, the principles of ligand design suggest its potential in reactions such as asymmetric hydrogenation, alkylation, or hydrosilylation.

The performance of a metal-ligand complex in catalysis is fundamentally governed by its coordination chemistry—the nature of the metal-ligand bond, the stoichiometry, and the geometry of the resulting complex. The investigation of these properties is crucial for understanding catalytic mechanisms and designing improved catalysts.

Studies on analogous amine-based ligands demonstrate a clear pathway for characterizing the coordination chemistry of this compound. For example, the investigation of Schiff base complexes derived from other amines involves techniques such as elemental analysis, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and magnetic susceptibility measurements to determine the structure and bonding. jocpr.com IR spectroscopy can confirm the coordination of the amine's nitrogen atom to the metal by observing shifts in the C-N stretching frequency, while NMR can show shifts in proton and carbon signals upon complexation. jocpr.com

A hypothetical study of this compound with a transition metal salt, such as Palladium(II) chloride, would likely involve the characterization techniques outlined in the table below.

| Technique | Purpose | Expected Observation for Complex Formation |

| Elemental Analysis | To determine the empirical formula and metal-to-ligand stoichiometry. | Experimental percentages of C, H, N matching the calculated values for a proposed formula (e.g., [M(L)2Cl2]). |

| Infrared (IR) Spectroscopy | To identify the coordination site. | A shift in the C-N vibrational frequency of the amine upon binding to the metal center. |

| ¹H and ¹³C NMR Spectroscopy | To probe the electronic environment of the ligand upon coordination. | Downfield or upfield shifts of the proton and carbon signals adjacent to the nitrogen atom. |

| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | Appearance of new absorption bands corresponding to d-d transitions or charge-transfer bands. |

| Magnetic Susceptibility | To determine the magnetic moment and infer the geometry of the complex. | A measured magnetic moment consistent with the expected number of unpaired electrons for a given geometry (e.g., square planar for Pd(II)). |

Contribution to Functional Materials Science

The incorporation of specific molecular moieties into polymers and other materials can impart unique functionalities. The bulky and hydrophobic nature of the this compound structure makes it a candidate for modifying the properties of advanced materials.

Polymeric membranes are essential for a wide range of separation technologies, from water purification to gas separation. mdpi.com The performance of these membranes is highly dependent on the properties of the constituent polymer, such as its free volume, chain packing, and chemical affinity. mdpi.com The choice of monomer or the post-polymerization modification of a polymer can be used to tune these properties.

While common membrane materials include polysulfone, polyvinylidene fluoride (B91410) (PVDF), and polyamides, there is continuous research into new polymers with enhanced performance. vito.benih.govnih.gov Incorporating bulky side groups into a polymer backbone is a known strategy to increase the fractional free volume, which can enhance the permeability of a membrane in gas separation applications. The this compound moiety, if attached as a side chain to a polymer, would introduce significant bulk. This could disrupt efficient polymer chain packing, potentially increasing permeability.

Furthermore, in applications like pervaporation or liquid separation, the hydrophobicity of the membrane surface is critical. The cycloalkyl and isopropyl groups would increase the hydrophobicity of a material's surface, which could be advantageous for separating nonpolar molecules from aqueous streams. One method to achieve this involves the post-polymerization modification of a polymer containing reactive groups (like N-acryloyloxysuccinimide esters) with an amine, thereby grafting the desired functionality onto the polymer chain. nih.gov

Beyond separation membranes, functional polymers have a wide array of applications. The amine functionality in this compound allows it to be incorporated into polymers like polyamines. researchgate.net Such polymers can act as curing agents for epoxy resins, where the nature of the amine influences the cross-linking density and the final mechanical and thermal properties of the material. The steric bulk of the this compound group could be used to control the reactivity of the curing process and modify the properties of the resulting thermoset material.

Additionally, the basicity of the amine nitrogen allows it to participate in acid-base interactions. Materials functionalized with such amine groups could be explored for applications in areas like CO₂ capture, where the amine sites can reversibly bind with acidic CO₂ molecules, or as catalysts in base-catalyzed chemical processes. The specific structure of the amine would influence the accessibility and reactivity of the active sites within the material.

Exploration in Biocatalytic Processes and Enzyme Engineering

The application of biocatalysis in chemical synthesis is highly valued for its sustainability and high selectivity. mdpi.com Enzymes, as natural catalysts, operate under mild conditions and are derived from renewable sources, aligning with the principles of green chemistry. mdpi.com The exploration of this compound in this domain centers on its utility as a substrate or a product in enzyme-catalyzed reactions, particularly those aimed at producing chiral amines. Chiral amines are crucial building blocks in the pharmaceutical and fine chemical industries, constituting a significant portion of small molecule drugs. mdpi.com

The success of a biocatalytic process hinges on the enzyme's ability to recognize and transform a specific substrate with high selectivity. This is particularly true for the synthesis of chiral molecules, where enantioselectivity—the preferential formation of one enantiomer over the other—is paramount.

Transaminases (TAs), a prominent class of enzymes in the synthesis of chiral amines, have been extensively studied for their substrate scope. mdpi.comfrontiersin.org These enzymes catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor. frontiersin.orgbohrium.com While wild-type transaminases often have limitations regarding the size and structure of their substrates, protein engineering has enabled the development of variants that can accommodate bulkier molecules. frontiersin.orgnih.gov The structure of this compound, with its bulky cyclooctyl and isopropyl groups, presents a challenge for many natural enzymes. Research in this area would involve screening various transaminases and other amine-producing enzymes, such as amine dehydrogenases (AmDHs), for their ability to either synthesize or resolve this specific amine. nih.govresearchgate.net

The substrate specificity of D-amino acid transaminases (DAATs), for instance, has been a subject of investigation. Some DAATs have shown an expanded substrate scope, accepting primary amines in addition to their typical D-amino acid substrates. mdpi.comnih.gov This expanded specificity is attributed to structural features in the enzyme's active site that can accommodate substrates lacking the α-carboxylate group. nih.gov The study of how enzymes like these interact with this compound can provide valuable insights into the structural determinants of substrate binding and selectivity. proquest.com

Interactive Table: Substrate Specificity of Various Transaminases

| Enzyme Type | Typical Substrates | Potential for this compound | Key Challenges |

| ω-Transaminases (ω-TAs) | Linear, cyclic, and aromatic ketones | Moderate to High with engineering | Steric hindrance from bulky groups |

| D-Amino Acid Transaminases (DAATs) | D-amino acids, α-keto acids | Low to Moderate | Active site may not accommodate non-amino acid structures |

| Amine Dehydrogenases (AmDHs) | Ketones, aldehydes | Moderate to High | Cofactor dependency (NAD(P)H) |

The production of enantiomerically pure amines is a significant goal in biocatalysis. mdpi.com Two primary enzymatic strategies to achieve this are kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor. mdpi.com A more advanced approach is deracemization, which combines enantioselective oxidation and asymmetric reduction to convert a racemic mixture into a single enantiomer, potentially achieving a theoretical yield of 100%. acs.org

In the context of this compound, a deracemization process would involve an enzyme that selectively oxidizes one enantiomer of the racemic amine to the corresponding imine. A second enzyme would then reduce this imine back to the amine, but this time with high stereoselectivity, favoring the desired enantiomer. This can be achieved using a combination of an amine oxidase or a transaminase for the oxidation step and an imine reductase (IRED) or an amine dehydrogenase for the reduction step. d-nb.info

Recent advancements have seen the development of one-pot, two-step deracemization strategies utilizing an amine transaminase and an amine dehydrogenase. acs.org Such cascades are highly efficient and environmentally friendly. acs.org The application of these strategies to bulky amines like this compound would require enzymes with tailored active sites capable of handling the steric demands of the substrate. Protein engineering, including directed evolution and rational design, plays a crucial role in developing such robust and selective biocatalysts. frontiersin.orgnih.gov

Interactive Table: Research Findings in Stereoselective Amine Synthesis

| Biocatalytic Approach | Key Enzymes | Potential Product from this compound | Reported Enantiomeric Excess (e.e.) for similar substrates |

| Kinetic Resolution | Transaminases, Lipases | Enantiopure (R)- or (S)-N-(propan-2-yl)cyclooctanamine | Up to >99% |

| Asymmetric Synthesis | Transaminases, Amine Dehydrogenases | Enantiopure (R)- or (S)-N-(propan-2-yl)cyclooctanamine | Up to >99% |

| Deracemization | Amine Oxidase/Dehydrogenase, Transaminase/Imine Reductase | Single enantiomer of this compound | Up to >99% |

While direct research on this compound in biocatalysis is still in its nascent stages, the foundational knowledge from studies on other bulky and structurally complex amines provides a strong basis for future exploration. The continued development of engineered enzymes will undoubtedly expand the biocatalytic toolbox, enabling the efficient and selective synthesis of a wider range of valuable chiral amines.

Future Research Trajectories and Interdisciplinary Challenges

Integration of Artificial Intelligence and Machine Learning for Amine Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize the discovery and design of novel molecules. easpublisher.comdtu.dknih.gov For amines like N-(propan-2-yl)cyclooctanamine, these technologies can accelerate the prediction of key properties, including reactivity, and potential applications in areas like CO2 capture. arxiv.orgresearchgate.net Generative models can design new amines with optimized characteristics by learning from vast datasets of existing compounds. arxiv.org This data-driven approach can rapidly screen millions of potential structures to identify candidates with superior performance for specific applications, such as direct air capture of carbon dioxide. arxiv.orgresearchgate.net

By applying ML algorithms, researchers can develop quantitative structure-property relationship (QSPR) models to predict the physicochemical and biological properties of new amine derivatives. easpublisher.comdtu.dk This predictive power allows for the in silico design of amines with tailored functionalities, potentially leading to the development of more efficient catalysts, pharmaceuticals, or materials. The integration of AI can guide the synthesis of amines with desired attributes, reducing the time and resources spent on trial-and-error experimentation. easpublisher.comnih.gov

Table 1: Potential AI/ML Applications in Amine Design

| Application Area | AI/ML Technique | Predicted Properties for this compound Derivatives |

| CO2 Capture | Generative Adversarial Networks (GANs) | Basicity, Viscosity, Absorption Capacity arxiv.org |

| Materials Science | Graph Neural Networks (GNNs) | CO2 Binding Enthalpy, Thermal Stability arxiv.orgresearchgate.net |

| Catalysis | Reinforcement Learning | Catalytic Activity, Selectivity |

| Medicinal Chemistry | Deep Learning (DL) | Bioactivity, Pharmacokinetics, Toxicity easpublisher.com |

Development of Novel High-Throughput Methodologies for Synthesis and Characterization

Advancements in high-throughput synthesis and screening are crucial for exploring the chemical space around this compound. nih.gov Automated platforms can facilitate the rapid preparation and purification of libraries of related compounds, enabling the systematic evaluation of structure-activity relationships. acs.org Methodologies for the efficient synthesis of cyclic amines are continually being developed, including one-pot procedures and microwave-assisted reactions, which can be adapted for high-throughput workflows. nih.govorganic-chemistry.org

These techniques allow for the generation of a diverse set of derivatives where the cyclooctyl ring or the N-alkyl substituent is modified. Combining automated synthesis with rapid characterization methods, such as mass spectrometry and nuclear magnetic resonance spectroscopy, provides a powerful engine for discovering new compounds with enhanced properties. nih.gov This approach is particularly valuable for identifying novel catalysts or biologically active molecules.

Advanced Understanding of Solvation Effects and Conformational Dynamics

The behavior of this compound in solution is governed by complex interactions with solvent molecules and its own conformational flexibility. The eight-membered cyclooctane (B165968) ring can adopt multiple low-energy conformations, and the presence of the N-isopropyl group further influences its dynamic behavior. Understanding these solvation and conformational effects is critical for predicting its reactivity and function in different environments.

Computational methods, such as dissipative particle dynamics, can simulate the behavior of molecules in solution, providing insights into how solvent quality affects polymer conformation and relaxation. researchgate.net These simulations can elucidate the preferred conformations of this compound in various solvents and how these structures influence its properties. Such studies are essential for designing solvents that can optimize its performance in specific applications, such as catalysis or as a component in advanced materials. The study of conformational transitions is key to understanding the functional properties of molecules. researchgate.net

Exploration of this compound in Supramolecular Chemistry and Nanotechnology

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers exciting opportunities for utilizing this compound as a building block for complex assemblies. ub.eduresearchgate.net The amine group can participate in hydrogen bonding, while the hydrophobic cyclooctyl and isopropyl groups can engage in van der Waals interactions. These interactions can be harnessed to construct well-defined nanostructures. researchgate.net

In nanotechnology, molecules like this compound could be used to functionalize nanoparticles or surfaces, thereby controlling their assembly and properties. researchgate.net The ability to form ordered structures through self-assembly is fundamental to creating new materials with unique optical, electronic, or catalytic properties. researchgate.net For example, it could be incorporated into self-assembled monolayers to modify surface properties or used to direct the formation of nanoparticle arrays. The principles of molecular recognition could be applied to design host-guest systems where this compound or its derivatives act as specific binding partners. rsc.org The convergence of supramolecular chemistry and nanotechnology opens a path to creating advanced materials and devices for a wide range of applications. ub.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.